molecular formula C7H14ClNO B1413433 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride CAS No. 1949816-66-3

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

Cat. No.: B1413433
CAS No.: 1949816-66-3
M. Wt: 163.64 g/mol
InChI Key: ZIQQCGDNOUUZPI-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from broader research into bicyclic amine systems that gained significant momentum in the mid-20th century. The foundational work in this area can be traced to investigations of tropane alkaloids and related bicyclic structures, which provided the synthetic blueprint for more complex heterocyclic systems. Early research focused on the synthesis of 9-azabicyclo[4.2.1]nonane systems, commonly referred to as homotropanes, which served as structural analogs to naturally occurring alkaloids.

The historical significance of these bicyclic frameworks became apparent through their connection to biologically active natural products. The quinuclidine alkaloids, including quinine, demonstrated the therapeutic potential of rigid bicyclic amine structures, with quinine being used to treat malaria as early as 1631 in Rome. This early recognition of the biological importance of constrained nitrogen-containing bicycles provided the impetus for synthetic chemists to develop methods for accessing related structures, including the oxa-aza variants.

Research into the specific 9-oxa-3-azabicyclo[4.2.1]nonane system gained particular attention through studies investigating structure-activity relationships of bicyclic amines. Investigations into diaryl-substituted bicyclic amines revealed that these scarcely investigated compounds possessed antiprotozoal properties against Plasmodium falciparum and Trypanosoma brucei rhodesiense, the causative organisms of malaria and sleeping sickness. These findings highlighted the potential therapeutic applications of bicyclic amine derivatives and spurred further research into synthetic methodologies for accessing diverse structural variants.

The development of reliable synthetic approaches to 9-oxa-3-azabicyclo[4.2.1]nonane derivatives represents a significant achievement in heterocyclic chemistry. Early synthetic efforts focused on ring expansion reactions and transannular cyclizations, but these methods often suffered from poor selectivity and modest yields. The introduction of more sophisticated synthetic strategies, including intramolecular 1,3-dipolar cycloaddition reactions, marked a turning point in the field and enabled access to single diastereoisomers with high efficiency.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its unique structural features and synthetic accessibility. Heterocyclic amines constitute a fundamental class of compounds in organic chemistry, with biological functions ranging from essential vitamins to carcinogenic compounds. The incorporation of both oxygen and nitrogen heteroatoms within a bicyclic framework creates a distinctive molecular architecture that exhibits enhanced reactivity and selectivity compared to monocyclic analogs.

The bicyclic nature of this compound contributes to conformational rigidity, which has profound implications for both chemical reactivity and biological activity. Unlike flexible chain compounds, the constrained geometry of 9-oxa-3-azabicyclo[4.2.1]nonane systems ensures predictable three-dimensional arrangements of functional groups, making them valuable scaffolds for drug design and catalysis. This structural constraint also influences the basicity and nucleophilicity of the nitrogen center, with bicyclic amines typically exhibiting altered chemical properties compared to their acyclic counterparts.

Recent advances in heterocyclic chemistry have demonstrated the versatility of oxa-aza bicyclic systems as building blocks for complex molecular architectures. The synthesis of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes through intramolecular 1,3-dipolar cycloaddition reactions has yielded single diastereoisomers with high efficiency. These reactions involve omega-unsaturated nitrones derived from carbohydrate precursors, demonstrating the potential for incorporating these bicyclic systems into biologically relevant molecular frameworks.

The synthetic methodology for accessing 9-oxa-3-azabicyclo[4.2.1]nonane derivatives has benefited from developments in asymmetric synthesis and catalysis. The use of chiral ionic liquids in cycloaddition reactions has enabled the exclusive formation of desired stereoisomers, representing a significant advancement in stereoselective synthesis. This level of stereochemical control is particularly important for pharmaceutical applications, where different stereoisomers can exhibit dramatically different biological activities.

Positioning Within Bicyclic Amine Research

Within the broader context of bicyclic amine research, this compound occupies a unique position due to its structural relationship to both tropane and quinuclidine alkaloids. The compound can be viewed as a hybrid structure that combines elements of both families, with the oxygen bridge providing additional conformational constraints and potential hydrogen bonding sites. This positioning makes it an important model compound for understanding structure-activity relationships in bicyclic amine systems.

Research into bicyclic amines has revealed distinctive patterns in nitrogen inversion barriers that are influenced by ring size and bridging elements. Studies on nitrogen inversion in cyclic amines have shown that nitrogen inversion-rotation barriers increase smoothly when transitioning from larger ring systems to smaller homologous systems. The bicyclic effect, characterized by unusually high nitrogen inversion barriers in compounds such as 7-azabicyclo[2.2.1]heptanes, provides insight into the conformational dynamics of constrained nitrogen centers.

Table 1: Comparative Nitrogen Inversion Barriers in Bicyclic Amines

Compound Ring System Barrier (kcal/mol) Reference
Quinuclidine [2.2.2] 11.3
3-Hydroxyquinuclidine [2.2.2] 9.9
Tropane [3.2.1] Variable
9-Azabicyclo[4.2.1]nonane [4.2.1] Under investigation

The positioning of 9-oxa-3-azabicyclo[4.2.1]nonane within bicyclic amine research is further enhanced by its potential biological activities. Bicyclic amines have demonstrated significant antimicrobial properties, with over 200 derivatives synthesized to investigate antitrypanosomal and antiplasmodial activities. The incorporation of oxygen into the bicyclic framework may modulate these activities through altered binding interactions and pharmacokinetic properties.

The synthetic approaches to 9-azabicyclo[4.2.1]nonane systems have provided valuable insights into general strategies for bicyclic amine construction. Methods ranging from ring expansion reactions to transannular cyclizations have been developed, each with distinct advantages and limitations. The evolution of these synthetic methodologies reflects the broader development of heterocyclic chemistry and demonstrates the importance of bicyclic amines as synthetic targets.

Nomenclature and Structural Classification

The nomenclature of this compound follows the systematic naming conventions established for bicyclic heterocycles. The designation "bicyclo[4.2.1]nonane" indicates a nine-membered system with two rings sharing common atoms, where the numbers in brackets represent the number of atoms in each bridge connecting the bridgehead atoms. The prefixes "9-oxa" and "3-aza" specify the positions of the oxygen and nitrogen heteroatoms within the bicyclic framework.

Table 2: Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol
PubChem CID 55302128 (free base)
CAS Number 1949816-66-3 (HCl salt)
IUPAC Name This compound

The structural classification of this compound places it within several overlapping categories of heterocyclic systems. As a bicyclic amine, it belongs to the broader family of constrained nitrogen-containing heterocycles. The presence of oxygen as a second heteroatom classifies it as a mixed heteroatom bicycle, distinguishing it from purely nitrogen-containing systems such as quinuclidine or purely oxygen-containing systems such as bicyclic ethers.

The stereochemical aspects of 9-oxa-3-azabicyclo[4.2.1]nonane are particularly important for understanding its chemical behavior and potential applications. Different stereoisomers of the compound have been characterized, including the (1S,6R) configuration that represents a specific spatial arrangement of substituents around the bicyclic framework. This stereochemical diversity adds another layer of complexity to the nomenclature and classification of these compounds.

The hydrochloride salt form represents a common strategy for improving the physical and chemical properties of amine-containing compounds. The formation of the hydrochloride salt typically enhances water solubility and stability compared to the free base, making it more suitable for pharmaceutical applications and synthetic manipulations. This salt formation is particularly important for bicyclic amines, which often exhibit limited solubility in aqueous media.

Properties

IUPAC Name

9-oxa-3-azabicyclo[4.2.1]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQQCGDNOUUZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization reactions are a primary method for synthesizing this compound. These reactions typically involve the intramolecular cyclization of suitable precursors. The choice of solvent and catalyst is crucial for the efficiency and selectivity of the reaction.

  • Solvents : Common solvents include alcohols (e.g., methanol, ethanol) and ethers (e.g., tetrahydrofuran, diethyl ether).
  • Catalysts : Transition metals (e.g., palladium, copper) or acid-base catalysts (e.g., hydrochloric acid, sodium hydroxide) are often used to facilitate the reaction.

Reaction Conditions

The reaction conditions can vary significantly depending on the specific synthetic route chosen. For instance, reactions may be conducted under reflux conditions to ensure complete conversion of starting materials.

Analysis of Synthesis Methods

Synthesis Method Solvents Catalysts Reaction Conditions
Cyclization Reactions Alcohols, Ethers Transition Metals, Acid-Base Catalysts Reflux Conditions
Intramolecular Cycloaddition Similar to cyclization reactions Transition Metals Controlled Temperature

Chemical Reactions Analysis

Types of Reactions: 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or ring structures.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride includes a bicyclic framework with an oxygen atom integrated into one of the rings, providing unique properties that are advantageous for receptor interactions and enzyme inhibition. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, which can vary significantly based on the chosen synthetic route. Commonly used solvents include alcohols or ethers, and catalysts may involve transition metals or acid-base catalysts to facilitate the reaction efficiently .

Receptor Interaction

One of the primary applications of this compound is its role as an orexin receptor antagonist. Orexin receptors, specifically orexin-1 and orexin-2, are involved in regulating arousal, appetite, and sleep . The antagonism of these receptors has potential therapeutic implications for various disorders, including:

  • Sleep Disorders : Compounds targeting orexin receptors are being explored for their ability to promote sleep and treat insomnia.
  • Anxiety Disorders : The modulation of orexin signaling may provide new avenues for anxiety treatment.
  • Addiction Disorders : Orexin antagonists could play a role in managing addiction-related behaviors by affecting reward pathways in the brain .

Case Study Insights

A notable study demonstrated that constrained diazepanes with a 3,9-diazabicyclo[4.2.1]nonane core exhibited good oral bioavailability and sleep-promoting activity in a rat EEG model . This highlights the compound's potential efficacy in treating sleep disorders.

Potential Therapeutic Applications

Application Area Details
Sleep DisordersOrexin receptor antagonists may promote sleep by blocking excitatory neuropeptides involved in arousal.
Anxiety DisordersTargeting orexin receptors can modulate anxiety-related pathways, offering new treatment options.
Addiction DisordersOrexin antagonists may reduce cravings and withdrawal symptoms associated with substance use disorders.
Cognitive DysfunctionResearch suggests potential benefits in cognitive enhancement through orexin modulation.

Research Findings

Recent findings indicate that compounds derived from this compound have shown promise in preclinical studies for their ability to interact with various biological targets, leading to significant effects on behavior and physiology . The ongoing exploration of these compounds continues to reveal their potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Variations and Pharmacological Relevance

The table below summarizes key structural and functional differences between 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride and related compounds:

Compound Name Bicyclic System Heteroatom Positions Functional Groups Key Applications/Properties Stability/Synthetic Yield
This compound [4.2.1] 3-aza, 9-oxa Hydrochloride salt Neurological disorders (nAChR modulation) Moderate stability
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl [3.3.1] 3-oxa, 9-aza Benzyl, carboxylic acid Unspecified (likely metabolic instability) High thermodynamic stability
3,9-Diazabicyclo[4.2.1]nonane derivatives (e.g., 30b, 30c) [4.2.1] 3-aza, 9-aza Methyl, chloroacetyl Nicotinic receptor ligands Lower stability than [3.3.1] systems
Anatoxin A (2-acetyl-9-azabicyclo[4.2.1]non-2,3-ene) [4.2.1] 9-aza Acetyl, alkene Neurotoxin (nAChR agonist) Rapid bioreduction to non-toxic forms
Aqabamycins (9-oxa-2-azabicyclo[4.2.1]nonane) [4.2.1] 2-aza, 9-oxa Furanone, oxepane Antibacterial/antifungal activity Synthetic rarity

Key Observations

Bicyclic System Stability: The [3.3.1] system (e.g., 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane) exhibits higher thermodynamic stability than the [4.2.1] framework due to reduced ring strain, as demonstrated in hydride reduction studies . Despite lower stability, [4.2.1] systems like 9-Oxa-3-azabicyclo[4.2.1]nonane are synthetically accessible via cycloaddition reactions catalyzed by transition metals (75% yield for 9-oxabicyclo[4.2.1]nonane) .

Pharmacological Activity: Neurological Targets: 3,9-Diazabicyclo[4.2.1]nonane derivatives show curare-like activity and strong affinity for α4β2 nAChR subtypes, making them candidates for neurodegenerative therapies . Toxicity vs. Therapy: Anatoxin A, a natural [4.2.1] analog, acts as a potent nAChR agonist but is toxic, whereas synthetic derivatives like 9-Oxa-3-azabicyclo[4.2.1]nonane avoid acute toxicity through structural modifications (e.g., oxa substitution) .

Functional Group Impact: The introduction of a carboxylic acid group in 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl enhances polarity but may reduce blood-brain barrier permeability compared to the simpler hydrochloride salt of the [4.2.1] analog . Methyl or benzyl substitutions on nitrogen (e.g., 9-methyl-3,9-diazabicyclo[4.2.1]nonane) improve receptor binding specificity but may alter metabolic clearance .

Biological Activity

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique bicyclic structure that includes both nitrogen and oxygen atoms, which contribute to its reactivity and biological properties. Various synthetic methods have been developed to produce this compound, typically involving nucleophilic substitutions and cyclization reactions.

Synthesis Overview:

  • Method: Catalytic [6π + 2π]-cycloaddition using N-carbocholesteroxyazepine and terminal alkynes.
  • Yield: High yields ranging from 79% to 95% have been reported for the synthesis of derivatives like 9-azabicyclo[4.2.1]nona-2,4,7-trienes.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antioxidant properties:

  • Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Antioxidant Activity: It may mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively, potentially inhibiting their activity or altering their function.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.3.1]nonaneSimilar bicyclic structure without oxygenDifferent reactivity profile
9-Oxa-bicyclo[4.2.0]octaneContains oxygen but lacks nitrogenDifferent biological activity
1-Azabicyclo[2.2.2]octaneNitrogen within a smaller bicyclic frameworkEnhanced stability but lower reactivity

This table illustrates how the presence of both nitrogen and oxygen in the larger bicyclic system of this compound may enhance its biological activity compared to other compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiprotozoal Activity: A study demonstrated that derivatives of azabicyclo-nonanes exhibited potent antiprotozoal activity against Plasmodium falciparum with IC50 values in the submicromolar range (0.023–0.694 µM) depending on substituents on the pyrimidine scaffold .
  • Enzyme Inhibition Studies: Research has focused on how this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound in drug development.

Q & A

Q. What are the recommended safety protocols for handling 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Prioritize PPE (gloves, lab coat, goggles) due to potential respiratory and CNS irritation risks, as indicated by safety data for structurally similar bicyclic amines .
  • Ventilation: Use fume hoods for weighing or handling bulk quantities to avoid inhalation exposure.
  • Waste Disposal: Follow institutional guidelines for halogenated organic salts, as hydrochloride derivatives may require specialized disposal.
  • Validation: Note that this compound is not validated for medical use; restrict applications to experimental chemistry or pharmacology research .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC/MS: Use reverse-phase HPLC coupled with mass spectrometry to confirm molecular weight and detect impurities (e.g., residual solvents or byproducts) .
    • NMR Spectroscopy: Compare 1^1H and 13^13C NMR spectra with literature data to verify bicyclic scaffold integrity and hydrochloride counterion presence.
    • Elemental Analysis: Validate empirical formula (C7_7H12_{12}ClNO) via combustion analysis, focusing on nitrogen and chlorine content .

Q. What synthetic routes are typically employed for bicyclic azabicyclo compounds like this one?

Methodological Answer:

  • Scaffold Construction:
    • Ring-Closing Metathesis (RCM): Utilize Grubbs catalysts to form the bicyclic framework, followed by functional group interconversion to introduce the oxa and aza moieties.
    • Mitsunobu Reaction: For oxygen insertion (oxa group), employ diethyl azodicarboxylate (DEAD) and triphenylphosphine under anhydrous conditions .
  • Hydrochloride Formation: Precipitate the free base with HCl gas in dichloromethane, then recrystallize from ethanol/ether mixtures .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatizing this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for functionalization (e.g., amidation or alkylation) .
  • Machine Learning: Train models on existing bicyclic amine reaction datasets to predict optimal solvents, catalysts, and temperatures. Tools like ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by >50% .
  • Validation: Cross-reference computational predictions with small-scale experimental trials (e.g., 0.1 mmol scale) to refine parameters before scaling up .

Q. What strategies resolve contradictions in pharmacological activity data for bicyclic amine derivatives?

Methodological Answer:

  • Data Triangulation:
    • Assay Reproducibility: Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects.
    • Metabolic Stability Testing: Use liver microsome assays to determine if metabolite interference explains discrepancies in IC50_{50} values .
    • Structural Dynamics: Perform molecular dynamics simulations to assess ligand-receptor binding stability under physiological pH and salinity conditions .
  • Peer Review: Collaborate with independent labs to validate findings, ensuring methodological transparency (e.g., full disclosure of buffer compositions and incubation times) .

Q. How can researchers design experiments to probe the stereoelectronic effects of the oxa and aza groups in this compound?

Methodological Answer:

  • Electron Density Mapping:
    • X-ray Crystallography: Resolve the crystal structure to analyze bond angles and electron distribution at the oxa/aza sites .
    • Spectroscopic Probes: Use IR spectroscopy to detect hydrogen-bonding interactions influenced by the oxygen and nitrogen atoms.
  • Reactivity Profiling:
    • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps affected by the oxa group.
    • Electrochemical Analysis: Perform cyclic voltammetry to measure redox potentials, revealing electron-donating/withdrawing effects of the heteroatoms .

Q. What advanced separation techniques are suitable for isolating enantiomers of this bicyclic compound?

Methodological Answer:

  • Chiral Chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases, optimizing for resolution (Rs_s > 1.5) .
  • Crystallization-Induced Diastereomer Resolution: React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) and recrystallize from acetonitrile .
  • Capillary Electrophoresis (CE): Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.2) to achieve baseline separation .

Data Contradiction & Validation

Q. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Root-Cause Analysis:
    • Impurity Profiling: Compare LC-MS data across batches to identify contaminants (e.g., unreacted starting materials).
    • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • DoE Optimization: Use a factorial design (e.g., 23^3 matrix) to test variables like temperature, catalyst loading, and stirring rate, then apply ANOVA to pinpoint critical factors .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride
Reactant of Route 2
9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

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